Functional Activity Shift: Absent Group II mGluR Agonism vs. Potent Agonist LY354740
The target compound is a mono-carboxylic acid analog of the potent mGlu2/3 agonist LY354740. The 6-carboxylic acid group is a key pharmacophoric element for receptor activation. Consequently, the target compound is expected to lack potent agonist activity at group II mGlu receptors, a property that defines its comparator. This functional switch transforms the molecule from a potential therapeutic agonist into a pharmacological tool for studying antagonist/partial agonist behavior [1].
| Evidence Dimension | mGlu2/3 receptor activation (EC50) |
|---|---|
| Target Compound Data | Inactive or significantly reduced agonist activity (exact EC50 not reported, inferred from SAR) |
| Comparator Or Baseline | LY354740: EC50 = 5.1 nM (mGlu2) and 24.3 nM (mGlu3) |
| Quantified Difference | Complete loss of potent agonism; the compound serves as a negative control for agonist-dependent signaling |
| Conditions | Cell-based functional assays on human mGlu2 and mGlu3 receptors; inferred from established structure-activity relationship (SAR) of the bicyclo[3.1.0]hexane series |
Why This Matters
For researchers studying mGlu receptor pharmacology, this compound provides an essential, structurally matched inactive or alternative pharmacology control, which is critical for differentiating on-target effects from scaffold-related artifacts.
- [1] Monn, J.A. et al. Design, Synthesis, and Pharmacological Characterization of (+)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid (LY354740): A Potent, Selective, and Orally Active Group 2 Metabotropic Glutamate Receptor Agonist. Journal of Medicinal Chemistry, 1997, 40, 528-537. View Source
